molecular formula C8H6Cl2O2 B1584319 6-Chloropiperonyl chloride CAS No. 23468-31-7

6-Chloropiperonyl chloride

Cat. No.: B1584319
CAS No.: 23468-31-7
M. Wt: 205.03 g/mol
InChI Key: APJKOQPCHGXQBI-UHFFFAOYSA-N
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Description

6-Chloropiperonyl chloride is an organic compound with the molecular formula C8H6Cl2O2. It is also known by its systematic name, 5-chloro-6-(chloromethyl)-1,3-benzodioxole. This compound is characterized by the presence of a benzodioxole ring substituted with chlorine atoms. It is primarily used as an intermediate in the synthesis of various chemical products.

Scientific Research Applications

6-Chloropiperonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is employed in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

6-Chloropiperonyl chloride is considered hazardous. It causes severe skin burns and eye damage . Inhalation may cause severe irritation of the respiratory tract with sore throat, coughing, shortness of breath, and delayed lung edema . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropiperonyl chloride can be synthesized from 6-chloropiperonyl alcohol through a chlorination reaction. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is subjected to rigorous quality control measures to ensure its suitability for further use in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropiperonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form 6-chloropiperonyl aldehyde or 6-chloropiperonyl acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 6-chloropiperonyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted derivatives such as 6-chloropiperonyl amine, 6-chloropiperonyl alcohol, or 6-chloropiperonyl thiol.

    Oxidation: 6-Chloropiperonyl aldehyde or 6-chloropiperonyl acid.

    Reduction: 6-Chloropiperonyl alcohol.

Mechanism of Action

The mechanism of action of 6-chloropiperonyl chloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted derivatives. The compound can also undergo oxidation and reduction reactions, further expanding its utility in chemical synthesis.

Comparison with Similar Compounds

6-Chloropiperonyl chloride can be compared with other similar compounds, such as:

    6-Chloropiperonyl alcohol: The alcohol derivative, which can be converted to this compound through chlorination.

    6-Chloropiperonyl aldehyde: The aldehyde derivative, which can be formed through the oxidation of this compound.

    6-Chloropiperonyl acid: The acid derivative, which can also be formed through oxidation.

Uniqueness: this compound is unique due to its dual functionality as both an electrophile and a precursor to various substituted derivatives. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-6-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJKOQPCHGXQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178021
Record name 6-Chloropiperonyl chloride
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23468-31-7
Record name 5-Chloro-6-(chloromethyl)-1,3-benzodioxole
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Record name 6-Chloropiperonyl chloride
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Record name 23468-31-7
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Record name 6-Chloropiperonyl chloride
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Record name 6-chloropiperonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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